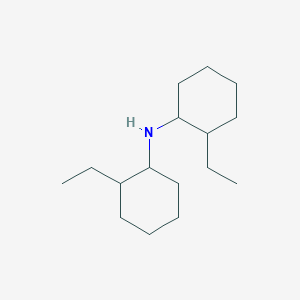

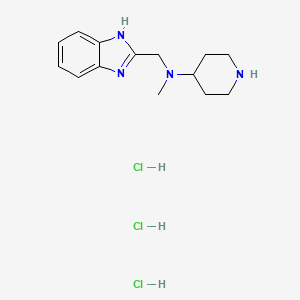

![molecular formula C10H24N2O2 B1421933 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol CAS No. 1249740-11-1](/img/structure/B1421933.png)

2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol

Übersicht

Beschreibung

“2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol” is an organic compound with the molecular formula C6H15NO2 . It is also known as “2-[2-(ethylamino)ethoxy]ethan-1-ol” and has a molecular weight of 133.19 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol” include a refractive index of 1.442, a boiling point of 95 °C/15 mmHg, and a density of 0.954 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Ethylene Oligomerization

A study focused on nickel(II) complexes chelated by (amino)pyridine ligands, including compounds similar to 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol, revealed their utility in ethylene oligomerization. The research demonstrated that these complexes could act as catalysts, producing primarily ethylene dimers alongside trimers and tetramers. This suggests potential industrial applications in polymer production and synthesis processes (Nyamato, Ojwach, & Akerman, 2016).

Enantioselective Synthesis

Another research avenue explored the enantioselective synthesis of chiral building blocks using compounds structurally related to 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol. These building blocks are essential for the preparation of complex molecules, such as serine and azasugars, which have applications in medicinal chemistry and drug synthesis (Demir et al., 2003).

Nonlinear Optical Properties

The study of Schiff base compounds derived from ethyl-4-amino benzoate, which share functional similarities with the target compound, has shown significant nonlinear optical properties. These findings indicate potential applications in the development of optical materials and devices, such as optical limiters and sensors (Abdullmajed et al., 2021).

Supramolecular Networks

Research into supramolecular liquid-crystalline networks formed by self-assembly of multifunctional hydrogen-bonding molecules, including those with structural elements akin to 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol, has revealed their potential in creating advanced materials. These networks exhibit unique properties suitable for applications in material science, such as in the design of responsive or adaptive materials (Kihara, Kato, Uryu, & Fréchet, 1996).

Safety and Hazards

Wirkmechanismus

Mode of Action

As a tertiary amine, it may form ionic bonds with acidic groups in biological targets, leading to changes in their function . More research is required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

The biochemical pathways affected by 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol are currently unknown. Given its chemical structure, it could potentially interfere with pathways involving similar tertiary amines

Pharmacokinetics

Its water solubility of 1000g/L at 20℃ suggests it could be well absorbed and distributed in the body. These properties significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol’s action are currently unknown. Its potential interactions with biological targets could lead to a variety of effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interactions with targets

Eigenschaften

IUPAC Name |

2-[2-[2-(diethylamino)ethylamino]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-12(4-2)7-5-11-6-9-14-10-8-13/h11,13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYOVDNMHPZPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)

amine dihydrochloride](/img/structure/B1421856.png)

![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)

![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)

![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)

amine dihydrochloride](/img/structure/B1421867.png)

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)